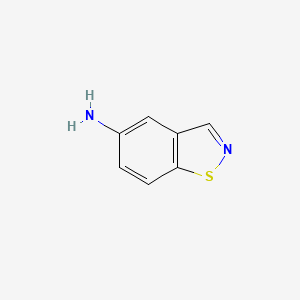

1,2-Benzisothiazol-5-amine

Description

Properties

IUPAC Name |

1,2-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUJHVNRGNTQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201657 | |

| Record name | 1,2-Benzisothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53473-85-1 | |

| Record name | 1,2-Benzisothiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53473-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053473851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzothiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BENZISOTHIAZOL-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272LX6X0LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-Benzisothiazol-5-amine chemical properties and structure

An In-depth Technical Guide to 1,2-Benzisothiazol-5-amine: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and structure of this compound is crucial for its potential applications. This guide provides a detailed overview of this heterocyclic compound, including its chemical structure, properties, and relevant experimental data.

Chemical Structure and Identifiers

This compound is a heterocyclic aromatic compound. Its structure consists of a benzene ring fused to an isothiazole ring, with an amine group substituted at the 5-position.

Molecular Formula: C₇H₆N₂S[1]

Key Identifiers:

-

IUPAC Name: 1,2-benzothiazol-5-amine[1]

-

CAS Number: 53473-85-1[1]

-

PubChem CID: 198293[1]

-

InChI: 1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2[1]

-

InChIKey: LPUJHVNRGNTQPL-UHFFFAOYSA-N[1]

-

SMILES: C1=CC2=C(C=C1N)C=NS2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, many properties for this compound are computed.

| Property | Value | Source |

| Molecular Weight | 150.20 g/mol | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents, insoluble in water. Dissolves in aqueous acid to form salts. | Science of Synthesis, Vol. 11[2] |

| pKa | Not available | |

| LogP | 1.6 (Computed) | PubChem[1] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Mass Spectrometry: While specific experimental mass spectra for this compound are not readily available in the searched literature, the molecular ion peak (M+) would be expected at m/z 150.

Infrared (IR) Spectroscopy: The IR spectrum of an aromatic primary amine like this compound would be expected to show characteristic N-H stretching vibrations. Aromatic primary amines typically exhibit two weak absorption bands in the region of 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹. Hydrogen bonding can cause these bands to shift to longer wavelengths. The associated N-H bands are generally weaker and sharper than the O-H bands of alcohols.

NMR Spectroscopy: Complete ¹H and ¹³C NMR spectral assignments for some benzisothiazole derivatives have been reported, which can serve as a reference for interpreting the spectra of this compound.[3] For a definitive analysis, detailed 1D and 2D NMR experiments such as COSY, HSQC, and HMBC would be required.

Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3-amines from 2-(Aminosulfanyl)benzonitriles:

A general method for the synthesis of 1,2-benzisothiazol-3-amines involves the cyclization of 2-(aminosulfanyl)benzonitriles. This can be achieved by treating a substituted 2-halobenzonitrile with sodium hydrosulfide (NaSH) followed by reaction with chloramine (NH₂Cl).

-

Step 1: Thiolation

-

The substituted 2-halobenzonitrile is reacted with NaSH to replace the halogen with a thiol group, forming a 2-sulfanylbenzonitrile intermediate.

-

-

Step 2: Aminosulfenylation

-

The 2-sulfanylbenzonitrile is then treated with chloramine at a low temperature (e.g., -5 to 10 °C) to form the 2-(aminosulfanyl)benzonitrile.

-

-

Step 3: Cyclization

-

The 2-(aminosulfanyl)benzonitrile intermediate can then cyclize to form the corresponding 1,2-benzisothiazol-3-amine.

-

Note: This is a general scheme, and specific reaction conditions would need to be optimized for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Benzisothiazole derivatives are known to exhibit a range of biological activities, including antimicrobial and potential antipsychotic effects.[4] The antimicrobial action of benzisothiazolinones is believed to involve the disruption of cellular integrity and inhibition of key enzymatic processes through interaction with thiol groups in proteins.

While specific signaling pathways for this compound have not been detailed in the available literature, a hypothetical workflow for investigating its biological activity could involve initial screening followed by target identification and mechanism of action studies.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and structure of this compound. While there is a need for more extensive experimental data for this specific compound, the information available on related benzisothiazole derivatives offers valuable insights for researchers. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug development and other scientific applications.

References

- 1. This compound | C7H6N2S | CID 198293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 1,2-Benzisothiazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-Benzisothiazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details a reliable synthetic protocol, presents a thorough characterization of the compound through various spectroscopic methods, and includes relevant experimental workflows and diagrams to support researchers in their endeavors.

Introduction

1,2-Benzisothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention due to their diverse biological activities. Derivatives of this scaffold have been explored for their potential as antimicrobial, anticancer, and antipsychotic agents.[1][2][3] The introduction of an amino group at the 5-position of the benzisothiazole ring system yields this compound, a versatile intermediate for the synthesis of more complex molecules with potential pharmacological applications. This guide focuses on a common and effective method for its preparation and provides a detailed analysis of its structural and physicochemical properties.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves a two-step process starting from a suitable benzisothiazole precursor. The general strategy involves the nitration of the benzisothiazole ring followed by the reduction of the resulting nitro-intermediate to the desired amine.

Synthetic Pathway

The synthesis commences with the nitration of a 1,2-benzisothiazole derivative to introduce a nitro group at the 5-position, yielding 5-nitro-1,2-benzisothiazole. This intermediate is then subjected to a reduction reaction to convert the nitro group into a primary amine, affording the target compound, this compound.

Synthetic Pathway for this compound

Experimental Protocol: Reduction of 5-Nitro-1,2-benzisothiazole

This protocol details the reduction of 5-nitro-1,2-benzisothiazole to this compound using tin(II) chloride, a common and effective method for the reduction of aromatic nitro compounds.[4][5][6][7][8]

Materials and Reagents:

-

5-Nitro-1,2-benzisothiazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-nitro-1,2-benzisothiazole (1.0 equivalent) in ethanol.

-

Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (3.0-5.0 equivalents) portion-wise.

-

Acidification and Reflux: Carefully add concentrated hydrochloric acid dropwise to the mixture. Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Caution: This is an exothermic reaction.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆N₂S |

| Molecular Weight | 150.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related aromatic amines and benzisothiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-3 |

| ~7.7 | d | 1H | H-7 |

| ~7.2 | d | 1H | H-6 |

| ~6.8 | dd | 1H | H-4 |

| ~4.0 | br s | 2H | -NH₂ |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C-3 |

| ~150 | C-7a |

| ~145 | C-5 |

| ~125 | C-7 |

| ~120 | C-3a |

| ~115 | C-6 |

| ~110 | C-4 |

| Solvent: DMSO-d₆ |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Weak | Aromatic C-H stretching |

| 1650-1580 | Medium | N-H bending (scissoring) |

| 1620-1580 | Medium | Aromatic C=C stretching |

| 1335-1250 | Strong | Aromatic C-N stretching |

| 910-665 | Broad | N-H wagging |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 150 | [M]⁺ (Molecular ion) |

| 123 | [M - HCN]⁺ |

| 105 | [M - S - NH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical progression of steps designed to ensure the successful formation and verification of the target compound.

General Experimental Workflow

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed experimental protocol for the reduction of the nitro precursor, coupled with the comprehensive predicted spectroscopic data, offers researchers a solid starting point for their work with this compound. The provided workflows and diagrams aim to facilitate a clear understanding of the synthetic and analytical processes involved. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) 1H NMR spectrum [chemicalbook.com]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-Benzisothiazol-5-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Benzisothiazol-5-amine, a heterocyclic amine belonging to the benzisothiazole class of compounds. Due to the potential for ambiguity in nomenclature, this guide addresses both the parent compound and its 3-methoxy derivative, which are often indexed under similar names.

The benzisothiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data on this compound and its 3-methoxy analog are limited in publicly accessible literature, this guide contextualizes their potential within the broader landscape of benzisothiazole research and development.

Core Compound Identification

Initial database searches reveal two distinct chemical entities often associated with the name "this compound." It is crucial for researchers to distinguish between these using their unique CAS numbers to ensure the correct sourcing of materials and interpretation of data.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 53473-85-1 | C₇H₆N₂S |

| 3-methoxy-1,2-benzisothiazol-5-amine | 64099-28-1 | C₈H₈N₂OS |

Physicochemical Properties

Quantitative data for these specific compounds are not extensively reported. The following table summarizes fundamental computed properties available from public chemical databases.

| Property | This compound (CAS 53473-85-1) | 3-methoxy-1,2-benzisothiazol-5-amine (CAS 64099-28-1) |

| Molecular Weight | 150.20 g/mol | 180.23 g/mol |

| IUPAC Name | 1,2-benzothiazol-5-amine[1] | 3-methoxy-1,2-benzothiazol-5-amine |

| Synonyms | 5-Amino-1,2-benzisothiazole[1] | 3-Methoxy-benzo[d]isothiazol-5-ylamine |

Synthesis and Methodologies

A generalized synthetic approach to the benzisothiazole scaffold is outlined below. The synthesis of the target 5-amino derivatives would likely require starting materials bearing a nitro group at the corresponding position, which is subsequently reduced to an amine in the final steps of the synthesis.

Generalized Experimental Workflow for Benzisothiazole Synthesis

Caption: Generalized workflow for the synthesis of substituted 1,2-benzisothiazoles.

Biological Activity and Therapeutic Potential

The benzisothiazole nucleus is a key component in a variety of biologically active compounds.[2][3][4][5][6] Derivatives have been reported to possess a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: The related compound 1,2-benzisothiazol-3(2H)-one (BIT) is a widely used industrial biocide.[7] The benzisothiazole scaffold is a promising starting point for the development of new antimicrobial agents.

-

Anticancer Activity: Numerous benzothiazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[6]

-

Neuroleptic and CNS Activity: Certain benzisothiazole derivatives have been investigated for their effects on the central nervous system, with some compounds showing neuroleptic properties. A patent has been filed for 3-piperidinyl-substituted 1,2-benzisothiazoles for this purpose.[8]

While no specific biological data or signaling pathway information is currently available for this compound or its 3-methoxy derivative, their structural similarity to other active benzisothiazoles suggests that they could be valuable candidates for biological screening programs.

Logical Workflow for Biological Screening

The following diagram illustrates a typical workflow for assessing the biological activity of novel chemical entities like the ones discussed in this guide.

References

- 1. This compound | C7H6N2S | CID 198293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. ijcrt.org [ijcrt.org]

- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles - Google Patents [patents.google.com]

Biological Activity of Novel Amino-1,2-Benzisothiazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. While extensive research has been conducted on various substituted 1,2-benzisothiazoles, this technical guide focuses on the biological activities of amino-substituted derivatives. It is important to note that while the primary interest was in 1,2-benzisothiazol-5-amine derivatives, the available literature is more extensive for the broader class of amino-1,2-benzisothiazole derivatives. This guide, therefore, consolidates the existing data on these compounds, with a focus on their antimicrobial and anticancer properties.

Antimicrobial Activity

Amino-1,2-benzisothiazole derivatives have been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. The introduction of an amino group, often at the 3-position, has been shown to be a key determinant of their activity.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected amino-1,2-benzisothiazole derivatives against various microorganisms.

| Compound ID | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |

| 1 | 3-amino | Bacillus subtilis | >100 | [1] |

| 2 | 3-amino | Escherichia coli | >100 | [1] |

| 3 | 3-amino | Saccharomyces cerevisiae | >100 | [1] |

| 4 | 3-acetylamino | Bacillus subtilis | 50 | [1] |

| 5 | 3-acetylamino | Escherichia coli | 100 | [1] |

| 6 | 3-acetylamino | Saccharomyces cerevisiae | 50 | [1] |

Experimental Protocols

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the appropriate broth medium to obtain the desired final inoculum concentration.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Several studies have explored the potential of amino-1,2-benzisothiazole derivatives as anticancer agents. These compounds have shown cytotoxic activity against various cancer cell lines, suggesting their potential as leads for the development of new chemotherapeutic agents.

Quantitative Data on Anticancer Activity

The following table presents the in vitro cytotoxic activity (IC50 values) of selected amino-1,2-benzisothiazole derivatives against different human cancer cell lines.

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 7 | 2-(4-aminophenyl) | Liver (HepG2) | Not specified | [2] |

| 8 | Platinum(II) complex of a benzothiazole aniline derivative | Liver (HepG2) | Lower than cisplatin | [2] |

| 9 | 2-amino, various substitutions | Not specified | Not specified | [3] |

Experimental Protocols

General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few more hours to allow the formazan crystals to form.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation of IC50: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for the synthesis and antimicrobial evaluation of amino-1,2-benzisothiazole derivatives.

Caption: Workflow for the synthesis and in vitro anticancer activity screening of amino-1,2-benzisothiazole derivatives.

Conclusion

Amino-1,2-benzisothiazole derivatives represent a promising class of compounds with diverse biological activities, particularly in the antimicrobial and anticancer domains. The available data, although not extensive for the specific 5-amino regioisomer, suggests that the amino group is a key pharmacophore. Further research, including the synthesis of a wider range of derivatives with substitutions on the amino group and the benzisothiazole ring, is warranted to establish clear structure-activity relationships. Detailed mechanistic studies are also needed to elucidate the specific molecular targets and signaling pathways involved in their biological effects. This will be crucial for the rational design and development of novel and more potent therapeutic agents based on the 1,2-benzisothiazole scaffold.

References

- 1. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,2-Benzisothiazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2-Benzisothiazol-5-amine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.5 - 9.0 | Singlet | - | H3 |

| ~ 7.8 - 8.2 | Doublet | ~ 8.0 - 9.0 | H7 |

| ~ 7.2 - 7.5 | Doublet of doublets | ~ 8.0 - 9.0, ~ 2.0 - 3.0 | H6 |

| ~ 7.0 - 7.2 | Doublet | ~ 2.0 - 3.0 | H4 |

| ~ 3.5 - 4.5 | Broad Singlet | - | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the amine protons (-NH₂) is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C7a |

| ~ 145 - 150 | C5 |

| ~ 130 - 135 | C3a |

| ~ 125 - 130 | C3 |

| ~ 120 - 125 | C7 |

| ~ 115 - 120 | C6 |

| ~ 110 - 115 | C4 |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp | Asymmetric N-H stretch (amine) |

| 3300 - 3400 | Medium, Sharp | Symmetric N-H stretch (amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1600 - 1650 | Strong | N-H bend (amine) |

| 1550 - 1600 | Medium to Strong | C=C aromatic ring stretch |

| 1450 - 1550 | Medium to Strong | C=C aromatic ring stretch |

| 1250 - 1350 | Strong | Aromatic C-N stretch |

| 800 - 900 | Strong | C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 123 | Medium | [M - HCN]⁺ |

| 106 | Medium | [M - CS]⁺ |

| 79 | Medium | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse width of 30-45 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) would be suitable.

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

-

Detection: The ions are detected, and their mass-to-charge ratio and relative abundance are recorded.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.

The Medicinal Chemistry Potential of 1,2-Benzisothiazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. While much of the research has focused on modifications at the 3-position, the 5-amino substituted analogue, 1,2-Benzisothiazol-5-amine, presents a unique vector for chemical exploration and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, known applications, and future potential of this compound in drug discovery, with a focus on its utility as a versatile building block for generating compounds with significant biological activity.

Synthesis of the this compound Core

The preparation of the this compound scaffold can be achieved through multi-step synthetic sequences, often starting from readily available precursors. A common strategy involves the construction of a substituted benzothiazole followed by the introduction or modification of the 5-amino group. While specific protocols for the direct synthesis of this compound are not abundantly reported in the literature, general methods for the synthesis of substituted benzothiazoles can be adapted.

One plausible synthetic route, based on established benzothiazole syntheses, is the cyclization of a suitably substituted aniline derivative. For instance, the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, in acetic acid can yield a 2-aminobenzothiazole intermediate. Subsequent functional group manipulations can then be employed to install the desired 5-amino moiety.

Key Therapeutic Application: Antitrypanosomal Agents

A significant and well-documented application of the this compound core is in the development of potent agents against Human African Trypanosomiasis (HAT), a neglected tropical disease caused by the parasite Trypanosoma brucei. Research has shown that urea derivatives of 2-aryl-benzothiazol-5-amines exhibit potent in vitro and in vivo activity against this parasite.[1][2]

Urea Derivatives of 2-Aryl-benzothiazol-5-amines

Medicinal chemistry campaigns have identified 2-aryl-benzothiazol-5-amines as a promising scaffold for optimization. The 5-amino group serves as a key handle for the introduction of various side chains, with urea derivatives showing particular promise. These compounds have demonstrated low micromolar to nanomolar activity against T. brucei in whole-cell screening assays.[1][2]

One standout compound, (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole, emerged from these studies as a lead candidate. This derivative not only displayed potent antitrypanosomal activity but also possessed favorable metabolic stability and brain penetration, crucial properties for treating the late-stage (CNS) phase of HAT. In murine models of both early and late-stage HAT, this compound achieved a 100% cure rate.[1][2]

Table 1: In Vitro Antitrypanosomal Activity of 2-Aryl-benzothiazol-5-urea Derivatives against T. brucei

| Compound ID | R Group (at C2-aryl) | Urea Moiety | IC50 (µM) |

| 57 | 3,4-difluoro | (S)-3-fluoro-N-pyrrolidyl | 0.02 |

| 58 | 4-fluoro | (S)-3-fluoro-N-pyrrolidyl | 0.03 |

| 59 | 4-chloro | (S)-3-fluoro-N-pyrrolidyl | 0.04 |

| 60 | 4-methoxy | (S)-3-fluoro-N-pyrrolidyl | 0.05 |

Data sourced from "Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis".[1][2]

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-benzothiazol-5-urea Derivatives:

To a solution of the 2-aryl-benzothiazol-5-amine in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added an equimolar amount of a suitable isocyanate or carbamoyl chloride. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired urea derivative.

General synthetic workflow for 2-aryl-benzothiazol-5-urea derivatives.

Potential as Kinase Inhibitors

The broader benzothiazole scaffold has been extensively investigated for its potential as kinase inhibitors, a critical class of drugs in oncology and inflammatory diseases. While specific examples of this compound derivatives as potent kinase inhibitors are not yet prevalent in the literature, the structural features of this core suggest its suitability for this application. The 5-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Furthermore, derivatization of this amino group can introduce various functionalities to occupy adjacent hydrophobic pockets, a common strategy in kinase inhibitor design.

Conceptual design of this compound-based kinase inhibitors.

Potential as Antipsychotic Agents

Derivatives of 3-(piperazinyl)-1,2-benzisothiazole have been successfully developed as atypical antipsychotic agents.[3][4][5] These compounds typically act as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors. While the focus has been on the 3-substituted isomers, the this compound scaffold could potentially be explored for similar applications. The 5-amino group could be functionalized to introduce a piperazine moiety or other pharmacophores known to interact with these G-protein coupled receptors. The different substitution pattern could lead to novel selectivity profiles and improved side-effect profiles compared to existing drugs.

Future Directions and Conclusion

This compound represents a relatively underexplored yet highly promising scaffold in medicinal chemistry. The successful development of its urea derivatives as potent antitrypanosomal agents highlights the potential of this core. The 5-amino group provides a versatile handle for the synthesis of a wide range of derivatives, including amides, sulfonamides, and ureas, each with the potential for unique biological activities.

Future research in this area should focus on:

-

Expansion of Therapeutic Targets: Systematic screening of this compound derivative libraries against a broader range of biological targets, particularly kinases and G-protein coupled receptors.

-

Structure-Activity Relationship (SAR) Studies: In-depth SAR studies to understand the impact of substitutions at the 5-amino group and the 2-position of the benzisothiazole ring on biological activity and pharmacokinetic properties.

-

Computational Modeling: Utilization of computational tools to guide the design of novel derivatives with improved potency and selectivity for specific targets.

References

- 1. Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Benzisothiazol-5-amine Derivatives as Antimicrobial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial potential of 1,2-benzisothiazole derivatives, with a specific focus on the available data and methodologies relevant to 1,2-benzisothiazol-5-amine analogs. While dedicated research on the antimicrobial properties of a broad series of this compound derivatives is limited in publicly available literature, this document synthesizes the existing knowledge on the broader 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one scaffolds to inform future research and development in this area. The chemical compound this compound is a known entity, registered under CAS number 53473-85-1[1].

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred significant interest in the discovery and development of novel antimicrobial agents with unique mechanisms of action. The 1,2-benzisothiazole scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including potent antimicrobial effects against a wide range of bacteria and fungi. This guide delves into the structure-activity relationships, mechanisms of action, and experimental evaluation of these compounds, providing a foundational resource for researchers in the field.

Data Presentation: Antimicrobial Activity of 1,2-Benzisothiazole Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of various 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives against representative microbial strains. This data is compiled from multiple studies and is intended to provide a comparative overview of the antimicrobial potency of this class of compounds.

Table 1: Antibacterial Activity of 1,2-Benzisothiazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| N-alkanoic/arylalkanoic/aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one | |||||

| Compound 4-12 | Good activity | - | Inactive | - | [2] |

| Compound 13-26 | Good activity | - | Inactive | - | [2] |

| Sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole | |||||

| Compound 7 | Good activity | Good activity | - | - | [3] |

| Compound 8 | Good activity | Good activity | - | - | [3] |

| N-(1,2-benzisothiazol-3-yl)amidines | |||||

| Propenyl derivative 7 | 25 | - | - | - | [4] |

| N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters | |||||

| Compounds 2a,b-6a,b | 1.25 - 10 | - | - | - | [5] |

Table 2: Antifungal Activity of 1,2-Benzisothiazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida spp. | Dermatophytes | Madurella mycetomatis | Reference |

| N-alkanoic/arylalkanoic/aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one | ||||

| Compound 12-23 | Susceptible | Susceptible | - | [2] |

| Sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole | ||||

| Benzenesulfonylurea derivative 9 | - | Marked activity | Marked activity | [3] |

| N-(1,2-benzisothiazol-3-yl)amidines | ||||

| Propenyl derivative 7 | 3 - 12 | 25 | - | [4] |

| N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters | ||||

| Compounds 2a,b-6a,b | - | 0.7 - 12 | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of antimicrobial agents. The following are standard protocols for key experiments in the assessment of 1,2-benzisothiazole derivatives.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Test compound stock solution (typically in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth and DMSO)

-

-

Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

2. Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

-

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile cork borer

-

Test compound solution

-

Positive control antibiotic solution

-

Solvent control (e.g., DMSO)

-

-

Procedure:

-

Inoculate the entire surface of an MHA plate with a standardized microbial suspension using a sterile swab.

-

Allow the plate to dry for a few minutes.

-

Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control to separate wells.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

Potential Mechanisms of Action and Signaling Pathways

The antimicrobial activity of 1,2-benzisothiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms for this compound derivatives are yet to be elucidated, studies on related compounds suggest several potential targets.

One proposed mechanism involves the reaction of the isothiazolone ring with thiol-containing proteins, leading to the disruption of their function. This can affect a multitude of cellular pathways, including energy metabolism and cell wall synthesis.

Below is a generalized workflow for investigating the mechanism of action of a novel antimicrobial compound.

Workflow for Investigating Antimicrobial Mechanism of Action.

Structure-Activity Relationship (SAR)

The antimicrobial potency of 1,2-benzisothiazole derivatives is significantly influenced by the nature and position of substituents on the benzisothiazole ring.

-

Substitution at the N-position of 1,2-benzisothiazolin-3-one: The introduction of various alkanoic, arylalkanoic, and aryloxyalkanoic acid moieties at the N-position has been shown to enhance activity against Gram-positive bacteria.[2]

-

Substitution on the Benzene Ring: The presence of different functional groups on the aromatic ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell membranes and interact with its target. For instance, in some series of sulfonamide derivatives, substitution at the 5-position has been noted.[3]

-

Amidine Derivatives: N-(1,2-benzisothiazol-3-yl)amidines, particularly those with unsaturated alkyl chains, have demonstrated potent activity against both bacteria and fungi.[4]

The following diagram illustrates the key positions on the 1,2-benzisothiazole scaffold where modifications can influence antimicrobial activity.

Key Positions for Derivatization on the 1,2-Benzisothiazole Scaffold.

Conclusion and Future Directions

The 1,2-benzisothiazole scaffold represents a valuable starting point for the development of novel antimicrobial agents. The existing body of research on various derivatives has demonstrated their potential against a range of clinically relevant pathogens. While there is a clear need for more focused studies on the synthesis and antimicrobial evaluation of this compound derivatives, the methodologies and structure-activity relationships outlined in this guide provide a solid foundation for such endeavors. Future research should aim to synthesize and screen a library of this compound analogs to establish their antimicrobial spectrum and potency. Subsequent studies should then focus on elucidating their mechanism of action and optimizing their pharmacological properties for potential therapeutic applications.

References

- 1. This compound | C7H6N2S | CID 198293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of N-(1,2-benzisothiazol-3-yl)amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial and genotoxic activities of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 1,2-Benzisothiazol-5-amine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of pharmacologically active agents. While various derivatives have been extensively studied, the 1,2-benzisothiazol-5-amine core represents a relatively unexplored area with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and synthesis of 1,2-benzisothiazole analogs, with a particular focus on the strategic importance of amino-substituted derivatives. This document aims to serve as a foundational resource, offering detailed experimental protocols, summarizing key biological data from related compounds, and proposing potential signaling pathways to stimulate and guide future research in this promising field.

Introduction to the 1,2-Benzisothiazole Scaffold

The 1,2-benzisothiazole ring system, a fusion of a benzene and an isothiazole ring, has garnered considerable attention in drug discovery due to its versatile biological activities.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][4] The structural rigidity and the presence of nitrogen and sulfur heteroatoms allow for diverse molecular interactions with various biological targets, making it an attractive starting point for the design of new therapeutic agents.[5]

Synthesis of the 1,2-Benzisothiazole Core

The construction of the 1,2-benzisothiazole nucleus can be achieved through several synthetic routes. A common strategy involves the cyclization of 2-mercaptobenzamide derivatives. For instance, copper-catalyzed intramolecular N-S bond formation via oxidative dehydrogenative cyclization of 2-mercaptobenzamides provides an efficient route to 1,2-benzisothiazol-3(2H)-ones.[6]

To access the 5-amino-1,2-benzisothiazole core, a plausible synthetic strategy would involve the cyclization of a 2-mercapto-5-nitrobenzamide precursor, followed by the reduction of the nitro group to an amine. This approach allows for the introduction of the key amino functionality at the desired position for further derivatization.

Below is a generalized workflow for the synthesis of the 1,2-benzisothiazole core, which can be adapted for the preparation of 5-amino derivatives.

Caption: General synthetic workflow for this compound.

Biological Activities of Amino-Substituted Benzisothiazole Analogs

While data on this compound analogs is limited, studies on other amino-substituted benzisothiazoles and related benzothiazoles provide valuable insights into their potential therapeutic applications. For instance, 2-aminobenzothiazole derivatives have been extensively investigated and have shown a wide range of biological activities.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have been reported to possess potent anticancer properties.[4] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The data in the table below summarizes the in vitro cytotoxic activity of some representative amino-substituted benzothiazole analogs against various cancer cell lines.

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |

| 1 | 2-Amino-6-cyanobenzothiazole | Various | Varies | [4] |

| 2 | N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-benzamides | Various | Varies | [4] |

| 3 | 2-Amino-6-chloro-4-(trifluoromethyl)benzothiazole | Various | Varies | |

| 4 | Benzo[d]thiazol-2-amine derivative | HER-positive lines | - | [7] |

Antimicrobial Activity

Amino-substituted benzothiazoles have also shown promising activity against a range of microbial pathogens.[2] The mechanism of action is often attributed to the disruption of essential cellular processes in bacteria and fungi.

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| 5 | 8-[(6-substituted-1,3-benzothiazol-2-yl) aminomethyl] substituted hydroxy coumarins | S. aureus, E. coli | Moderate activity | [2] |

| 6 | 5,6-disubstituted-2-(substituted phenyl carboxamido) benzothiazoles | M. tuberculosis | Varies | [2] |

Potential Signaling Pathways

Based on the biological activities of related compounds, this compound analogs could potentially modulate several key signaling pathways implicated in disease. For example, their structural similarity to known kinase inhibitors suggests they could target protein kinases involved in cancer cell signaling. The diagram below illustrates a hypothetical signaling pathway that could be targeted by these analogs.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key building blocks and representative analogs, adapted from the literature on benzothiazole synthesis.

General Procedure for the Synthesis of 2-Substituted Benzothiazoles

A common and versatile method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various reagents such as aldehydes, carboxylic acids, or acyl chlorides.[8][9]

Protocol 1: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes [8]

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., H₂O₂).

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.

General Procedure for N-Acylation of Aminobenzothiazoles

The amino group of aminobenzothiazoles can be readily acylated to introduce a variety of substituents.

Protocol 2: N-Acylation of 2-Aminobenzothiazole [10]

-

Reaction Setup: To a solution of 2-aminobenzothiazole (1.0 eq.) in a suitable solvent (e.g., CH₂Cl₂ or THF) containing a base (e.g., triethylamine or NaHCO₃), add the acyl chloride (1.1 eq.) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Work-up and Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-acylated benzothiazole.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct research on this specific core is nascent, the extensive literature on related amino-substituted benzisothiazoles provides a strong foundation for future exploration. The synthetic methodologies and biological data presented in this guide are intended to equip researchers with the necessary tools and insights to embark on the design, synthesis, and evaluation of novel this compound analogs. Future efforts should focus on the systematic synthesis of a diverse library of these compounds, followed by comprehensive screening against a panel of biological targets, particularly protein kinases and microbial enzymes. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing heterocyclic system.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. chemistryjournal.net [chemistryjournal.net]

- 3. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8 | Benchchem [benchchem.com]

- 6. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Theoretical and computational studies of 1,2-Benzisothiazol-5-amine

An In-depth Technical Guide on the Theoretical and Computational Studies of 1,2-Benzisothiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide also incorporates findings from closely related 1,2-benzisothiazole derivatives to provide a broader context and predictive insights. The document covers the synthesis, spectroscopic analysis, quantum chemical calculations, and potential drug development applications of this class of compounds. All quantitative data is summarized in structured tables, and detailed experimental and computational protocols are provided. Visualizations of the molecular structure and a typical computational workflow are included to facilitate understanding.

Introduction to 1,2-Benzisothiazoles

The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure renowned for its diverse pharmacological activities.[1] Derivatives of 1,2-benzisothiazole have demonstrated a wide range of biological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[2][3] The presence of the fused benzene and isothiazole rings provides a rigid framework that can be strategically functionalized to modulate its physicochemical properties and biological targets. This compound, in particular, presents an interesting subject for theoretical and computational analysis due to the presence of the amino group, which can significantly influence its electronic properties and potential as a hydrogen bond donor in biological interactions.

Synthesis of 1,2-Benzisothiazole Derivatives

The synthesis of the 1,2-benzisothiazole core can be achieved through various synthetic routes. A common strategy involves the formation of the S-N bond as the final step in the ring-closure reaction.[4]

General Experimental Protocol for Synthesis

A prevalent method for the synthesis of 1,2-benzisothiazole derivatives involves the cyclization of 2-mercaptobenzamides. In a typical procedure, a substituted 2-mercaptobenzamide is subjected to oxidative cyclization. For instance, a copper(I)-catalyzed intramolecular N-S bond formation under an oxygen atmosphere can yield various benzo[d]isothiazol-3(2H)-ones in excellent yields.[5] Another approach involves an electrochemical dehydrogenative cyclization of 2-mercaptobenzamides.[5]

Example Protocol (Hypothetical for this compound):

-

Starting Material: 2-mercapto-5-aminobenzamide.

-

Reaction Conditions: The starting material would be dissolved in a suitable solvent, and a copper(I) catalyst, such as CuI, would be added in the presence of a base. The reaction mixture would be stirred under an oxygen atmosphere at a specified temperature until completion.

-

Work-up and Purification: The reaction mixture would be filtered, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel to yield this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a bicyclic system with an amino group at the 5th position. The basic physicochemical properties, as computed by PubChem, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂S | [6] |

| Molecular Weight | 150.20 g/mol | [6] |

| XLogP3 | 1.6 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 0 | [6] |

| Exact Mass | 150.02516937 Da | [6] |

| Monoisotopic Mass | 150.02516937 Da | [6] |

| Topological Polar Surface Area | 67.2 Ų | [6] |

| Heavy Atom Count | 10 | [6] |

Theoretical and Computational Analysis

Computational chemistry provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used method for these investigations.

Computational Methodology

A typical computational study of a 1,2-benzisothiazole derivative would involve the following steps:

-

Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using a DFT method, for example, B3LYP with a suitable basis set like 6-311++G(d,p).

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.

-

Spectroscopic Simulation: NMR (¹H and ¹³C) chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

References

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. Amino acid-derived 1,2-benzisothiazolinone derivatives as novel small-molecule antifungal inhibitors: identification of potential genetic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C7H6N2S | CID 198293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Benzisothiazol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure found in a wide range of biologically active compounds. Derivatives of this core exhibit diverse pharmacological properties, including antibacterial, antifungal, antipsychotic, and anti-inflammatory activities. Specifically, 1,2-Benzisothiazol-5-amine and its derivatives serve as crucial intermediates and target molecules in medicinal chemistry and drug discovery programs. Their unique structural features allow for versatile chemical modifications to modulate biological activity and pharmacokinetic properties. These application notes provide detailed protocols for the synthesis of the 1,2-benzisothiazol-3(2H)-one backbone, its subsequent conversion to this compound, and further derivatization.

General Synthetic Strategies

The synthesis of the 1,2-benzisothiazole core can be achieved through several strategic approaches. The formation of the S-N bond is often the key ring-closing step. Common methods include:

-

Intramolecular Cyclization of 2-Mercaptobenzamides: This is a frequent and effective method involving the oxidation of 2-mercaptobenzamides to form the N-S bond. Various catalytic systems, including copper(I) and cobalt, can be employed under an oxygen atmosphere.[1][2]

-

From 2-(Alkylthio)benzonitriles: These intermediates can be treated with a halogenating agent in the presence of water to yield the 1,2-benzisothiazol-3(2H)-one structure.[3]

-

Starting from 2-Halobenzonitriles: Reaction with a thiol source can generate a 2-(alkylthio)benzonitrile intermediate, which is then cyclized.[3]

-

From 2,2'-Dithiodibenzoic Acid: This traditional route involves the formation of a dichloride, followed by amination and cyclization to yield the 1,2-benzisothiazol-3(2H)-one core.[4]

The introduction of the 5-amino group is typically accomplished via a two-step process involving the nitration of the benzisothiazole ring, followed by the chemical reduction of the resulting nitro group.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound, starting from the formation of the core heterocyclic structure.

Protocol 1: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2-Mercaptobenzamide

This protocol details the synthesis of the key intermediate, 1,2-benzisothiazol-3(2H)-one, via an oxidative intramolecular S-N bond formation.

Materials:

-

2-Mercaptobenzamide

-

Manganese(III) acetate or similar oxidant

-

Ethylenediamine or other suitable base/ligand

-

Ethanol

-

Pressurized reaction vessel

Procedure:

-

To a 250 mL pressurized reactor, add 2-mercaptobenzamide (e.g., 15.28 g of a mixture containing 2-mercaptobenzamide).

-

Add the catalyst, such as manganese triacetate (e.g., 0.42 g), and a base/ligand like triethanolamine (e.g., 0.60 g).

-

Add 160 mL of ethanol as the solvent.

-

Seal the reactor and begin stirring. Heat the mixture to 120°C.

-

Introduce oxygen into the reactor to maintain a pressure of approximately 0.2 MPa.

-

Allow the reaction to proceed for 10 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

-

Remove the solvent (ethanol) via rotary evaporation.

-

To the residue, add 100 mL of water and stir for 20 minutes to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Dry the filter cake to obtain the 1,2-benzisothiazol-3(2H)-one product.[5]

Protocol 2: Synthesis of 5-Nitro-1,2-benzisothiazol-3(2H)-one via Electrophilic Nitration

This protocol describes the nitration of the 1,2-benzisothiazol-3(2H)-one core at the C-5 position.

Materials:

-

1,2-Benzisothiazol-3(2H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Reaction tube or round-bottom flask

Procedure:

-

In a reaction vessel, dissolve 1,2-benzisothiazol-3(2H)-one (1.0 equivalent) in concentrated sulfuric acid at 0°C using an ice bath.

-

In a separate, cooled vial, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid.

-

Add the cold nitrating mixture dropwise to the solution of the benzisothiazolone, maintaining the temperature at or below 5-10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

A precipitate of 5-nitro-1,2-benzisothiazol-3(2H)-one will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 3: Synthesis of 5-Amino-1,2-benzisothiazol-3(2H)-one via Reduction

This protocol details the reduction of the 5-nitro group to the desired 5-amino functionality.

Materials:

-

5-Nitro-1,2-benzisothiazol-3(2H)-one

-

Tin(II) chloride (SnCl₂·2H₂O) or Iron (Fe) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Acetic Acid

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Suspend 5-nitro-1,2-benzisothiazol-3(2H)-one (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add a reducing agent, such as tin(II) chloride dihydrate (3-5 equivalents), portion-wise to the suspension while stirring.

-

Heat the reaction mixture to reflux (typically 70-80°C) for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the remaining acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

-

The product, 5-amino-1,2-benzisothiazol-3(2H)-one, will precipitate.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Protocol 4: Derivatization of 5-Amino-1,2-benzisothiazol-3(2H)-one (General Acylation)

The 5-amino group can be readily acylated to produce a variety of amide derivatives.

Materials:

-

5-Amino-1,2-benzisothiazol-3(2H)-one

-

Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

-

A suitable base (e.g., Pyridine, Triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

-

Dissolve 5-amino-1,2-benzisothiazol-3(2H)-one (1.0 equivalent) in an anhydrous solvent like DCM.

-

Add a base such as triethylamine (1.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours until completion as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude amide can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of 1,2-benzisothiazol-3(2H)-one. Yields and conditions can vary based on the specific substrate and scale.

| Starting Material | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Mercaptobenzamide | Mn(OH)₃, Triethanolamine, O₂ | Ethanol | 120 | 10 | 90 | 98 | [5] |

| 2-(Methylthio)benzaldehyde | Hydroxylamine, then SO₂Cl₂ | Monochlorobenzene | 40-50 | - | 89 | - | [3] |

| 2-Bromobenzamide | KSCN, CuCl, DABCO | Water | 120 | 12 | up to 94 | - | [6] |

Note: Data is compiled from various literature sources and represents examples. Actual results may vary.

Mandatory Visualization

Synthetic Pathway

Caption: General synthetic route to this compound derivatives.

Experimental Workflow for Synthesis and Purification

Caption: Standard experimental workflow for synthesis and purification.

Conceptual Signaling Pathways

1,2-Benzisothiazole derivatives have been investigated for various therapeutic applications, notably as antipsychotic and antibacterial agents. The diagrams below illustrate conceptual mechanisms of action.

References